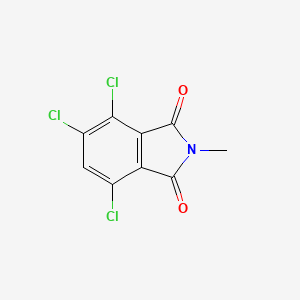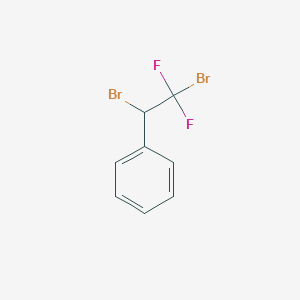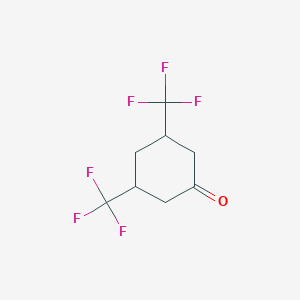
Bromomethyl-dimethyl-phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl-dimethyl-phenylsilane (BMDMS) is an organosilane compound that is used in a variety of synthetic and research applications. It is a colorless liquid with a pungent odor and is highly flammable. It is composed of a bromine atom, two methyl groups, and a phenyl group bonded to a silicon atom. BMDMS has a wide range of uses in organic synthesis, as well as in scientific research applications.
Applications De Recherche Scientifique
Bromomethyl-dimethyl-phenylsilane is widely used in scientific research applications due to its ability to form stable complexes with a variety of transition metals. It is often used as a ligand in organometallic complexes and as a reagent for the synthesis of organosilicon compounds. Bromomethyl-dimethyl-phenylsilane has also been used in the synthesis of polymers and in the synthesis of organosilicon compounds for use in organic electronics.
Mécanisme D'action
Bromomethyl-dimethyl-phenylsilane forms stable complexes with transition metals through the formation of Si-C bonds. The bromine atom of Bromomethyl-dimethyl-phenylsilane can also act as a Lewis acid, allowing it to form complexes with other Lewis bases. In addition, Bromomethyl-dimethyl-phenylsilane can act as a nucleophile, allowing it to react with electrophiles.
Biochemical and Physiological Effects
Bromomethyl-dimethyl-phenylsilane has been shown to be non-toxic in animal studies, with no evidence of acute or chronic toxicity. It has also been shown to have no mutagenic or teratogenic effects. Bromomethyl-dimethyl-phenylsilane is not known to be carcinogenic or to cause reproductive or developmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Bromomethyl-dimethyl-phenylsilane is a relatively inexpensive and easy to use reagent for synthetic and research applications. It is also relatively stable and can be stored for extended periods of time. However, Bromomethyl-dimethyl-phenylsilane is highly flammable and should be handled with caution.
Orientations Futures
In the future, Bromomethyl-dimethyl-phenylsilane may be used in the synthesis of more complex organosilicon compounds, such as polymers and organosilicon nanomaterials. It may also be used as a reagent in the synthesis of complex organometallic complexes. In addition, Bromomethyl-dimethyl-phenylsilane may be used to develop new methods for the synthesis of organosilicon compounds, such as the use of catalytic processes. Finally, Bromomethyl-dimethyl-phenylsilane may be used in the development of new materials for use in organic electronics.
Méthodes De Synthèse
Bromomethyl-dimethyl-phenylsilane can be synthesized using a variety of methods. One of the most common methods involves the reaction between dimethylphenylsilane and bromine. This reaction can be conducted in an inert atmosphere, such as nitrogen or argon, at temperatures of up to 150°C. The reaction typically yields a solution of Bromomethyl-dimethyl-phenylsilane in an organic solvent, such as toluene.
Propriétés
IUPAC Name |
bromomethyl-dimethyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABCRQJQQPFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503934 |
Source


|
| Record name | (Bromomethyl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)(dimethyl)phenylsilane | |
CAS RN |
22655-93-2 |
Source


|
| Record name | (Bromomethyl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

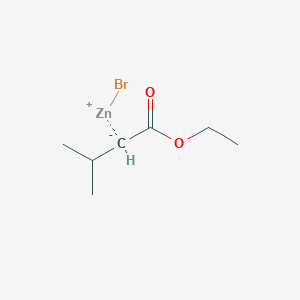

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
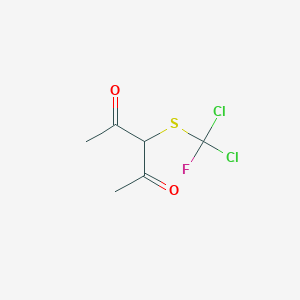


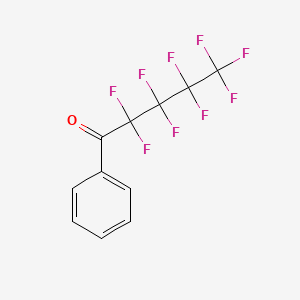
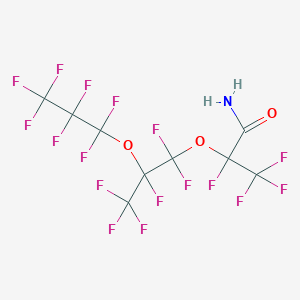
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)
